An In-Depth Technical Guide to the Structure Elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene
An In-Depth Technical Guide to the Structure Elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene
This guide provides a comprehensive technical overview for the synthesis and detailed structural elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene, a substituted aromatic alkyne of interest in synthetic chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and robust, self-validating protocols.
Introduction
The precise structural characterization of organic molecules is a cornerstone of modern chemical and pharmaceutical research. 1-(But-1-yn-1-yl)-4-methoxybenzene (C₁₁H₁₂O) serves as an exemplary model for the application of contemporary analytical techniques to unambiguously determine molecular architecture.[1] The presence of a para-substituted aromatic ring, an internal alkyne, and an ethyl group presents a rich tapestry of spectroscopic features to be unraveled. This guide will detail a reliable synthetic protocol and a multi-faceted analytical workflow for the complete structural elucidation of this compound.
Synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene via Sonogashira Coupling
The most efficient and widely adopted method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][4][5] For the synthesis of 1-(But-1-yn-1-yl)-4-methoxybenzene, we will employ the coupling of 4-iodoanisole with 1-butyne.
Reaction Scheme:
Caption: Sonogashira coupling of 4-iodoanisole and 1-butyne.
Experimental Protocol:
Materials:
-
4-Iodoanisole (1.0 eq)
-
1-Butyne (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry, argon-purged flask, add 4-iodoanisole, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Bubble 1-butyne gas through the solution for 10 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Structural Elucidation Workflow
A multi-technique spectroscopic approach is employed to ensure the unambiguous structural confirmation of the synthesized 1-(But-1-yn-1-yl)-4-methoxybenzene.
Caption: Workflow for the structural elucidation of the target compound.
Spectroscopic Analysis
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and crucial information about its fragmentation pattern, which aids in confirming the structure.
-
Expected Molecular Ion: The molecular formula is C₁₁H₁₂O, giving a molecular weight of 160.21 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.
-
Predicted Fragmentation Pattern: The fragmentation of 1-(But-1-yn-1-yl)-4-methoxybenzene is predicted to proceed through several key pathways:
-
Benzylic/Propargylic Cleavage: Cleavage of the C-C bond between the ethyl group and the alkyne is expected, leading to the formation of a stable propargyl-type cation.
-
Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, resulting in an [M-15]⁺ peak.[6]
-
Loss of CO: Subsequent loss of carbon monoxide from the [M-15]⁺ fragment is possible.[6]
-
Tropylium Ion Formation: Aromatic compounds with alkyl substituents often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z = 91.[7] In this case, cleavage of the butyl group can lead to a fragment that rearranges to a methoxy-substituted tropylium-like ion.
-
Cleavage of the Butyl Chain: Fragmentation within the butyl group can lead to the loss of an ethyl radical (•C₂H₅), resulting in an [M-29]⁺ peak.
-
| m/z | Predicted Fragment | Origin |
| 160 | [C₁₁H₁₂O]⁺ | Molecular Ion (M⁺) |
| 145 | [C₁₀H₉O]⁺ | Loss of •CH₃ from the methoxy group |
| 131 | [C₁₀H₁₁]⁺ | Loss of the methoxy group |
| 117 | [C₉H₉]⁺ | Loss of •C₂H₅ from the butyl chain |
| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage and rearrangement |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.[8]
-
C≡C Stretch (Alkyne): A weak to medium absorption is expected in the range of 2200-2260 cm⁻¹ for the internal alkyne.
-
sp³ C-H Stretch (Alkyl): Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the C-H stretches of the ethyl group.
-
sp² C-H Stretch (Aromatic): A weak absorption just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) indicates the C-H stretches on the benzene ring.[9]
-
C=C Stretch (Aromatic): One to three characteristic peaks in the 1450-1600 cm⁻¹ region.[8][9]
-
C-O Stretch (Ether): A strong absorption in the range of 1200-1275 cm⁻¹ for the aryl ether linkage.
-
Out-of-Plane (OOP) Bending: A strong absorption in the 810-840 cm⁻¹ range is characteristic of a 1,4-disubstituted (para) benzene ring.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum will show distinct signals for the aromatic, methoxy, and butyl protons.
-
Aromatic Protons (AA'BB' System): Due to the para-substitution, the four aromatic protons will appear as a characteristic AA'BB' system, which often simplifies to two doublets.[11][12] The protons ortho to the electron-donating methoxy group will be shielded and appear upfield (around 6.8-7.0 ppm), while the protons ortho to the electron-withdrawing alkyne group will be deshielded and appear downfield (around 7.2-7.4 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be observed around 3.8 ppm.
-
Ethyl Protons (-CH₂CH₃): The methylene protons adjacent to the alkyne will be deshielded and appear as a quartet around 2.4 ppm. The methyl protons will appear as a triplet around 1.2 ppm.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Doublet | 2H | Aromatic (Ha) |
| ~6.9 | Doublet | 2H | Aromatic (Hb) |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~2.4 | Quartet | 2H | -C≡C-CH₂- |
| ~1.2 | Triplet | 3H | -CH₂-CH₃ |
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.[11]
-
Alkyne Carbons (-C≡C-): Two quaternary signals are expected in the range of 80-95 ppm.
-
Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the oxygen (ipso-carbon) will be the most deshielded (around 159 ppm). The carbon attached to the alkyne will also be a quaternary signal in the aromatic region. The two sets of protonated aromatic carbons will appear in the 114-133 ppm range.[12]
-
Methoxy Carbon (-OCH₃): A signal around 55 ppm.
-
Ethyl Carbons (-CH₂CH₃): The methylene carbon will appear around 15 ppm, and the methyl carbon around 13 ppm.
| Chemical Shift (δ, ppm) | Assignment |
| ~159 | C-OCH₃ (Aromatic) |
| ~133 | C-H (Aromatic) |
| ~122 | C-C≡C (Aromatic) |
| ~114 | C-H (Aromatic) |
| ~90 | -C≡C- |
| ~80 | -C≡C- |
| ~55 | -OCH₃ |
| ~15 | -CH₂- |
| ~13 | -CH₃ |
Conclusion
The structural elucidation of 1-(But-1-yn-1-yl)-4-methoxybenzene is a systematic process that relies on a combination of a robust synthetic strategy and a comprehensive suite of spectroscopic techniques. The Sonogashira coupling provides a reliable route to the target molecule, and the combined data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy allow for an unambiguous confirmation of its structure. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently synthesize and characterize this and similar aromatic alkyne compounds.
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